3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride
Description
3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol; hydrochloride is a synthetic organic compound characterized by a phenol core substituted with a methylamino-methyl group linked to a 1-methylpyrazol-4-yl moiety. The hydrochloride salt enhances its solubility and stability, a common feature in pharmaceuticals and research chemicals.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15-9-11(8-14-15)7-13-6-10-3-2-4-12(16)5-10;/h2-5,8-9,13,16H,6-7H2,1H3;1H |
InChI Key |
SZKQNVOVPGSEDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Methanol or ethanol
- Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and pH
- Purification steps such as crystallization and filtration to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Key Structural Features and Differences
The compound’s defining feature is the 1-methylpyrazole ring, which distinguishes it from other phenolic derivatives. Below is a comparison with structurally related compounds:
Table 1: Structural and Physicochemical Properties
Analysis of Substituent Impact
Pyrazole vs. Ethylamino Groups: The target compound’s 1-methylpyrazole may confer selectivity for receptors like G protein-coupled receptors (GPCRs) or ion channels, similar to pyrazole-containing drugs such as Ivabradine (). In contrast, Phenylephrine’s ethylamino group enables adrenergic activity . Pyrazole rings are metabolically stable and often used to modulate pharmacokinetic properties, such as half-life and tissue penetration.
Hydrochloride Salts: All compared compounds are hydrochloride salts, improving aqueous solubility and bioavailability. For example, Methyl 3-(methylamino)propanoate hydrochloride () is stabilized as a salt for synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
